N-(4-CHLORO-6-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE

Chemical Synthesis Analytical Chemistry Process Chemistry

Challenge: Finding sterically hindered phenylpivalamides with precise electronic substitution for SAR or stable intermediate synthesis. Solution: CAS 113137-29-4 offers: - 4-chloro (electron-withdrawing) & 6-methoxy (donating) pattern for targeted binding - Pivalamide core for hydrolytic stability & selective LiAlH4 reduction to primary amine - ≥95% purity, 66-69°C mp, cLogP 3.4 for hydrophobic pocket assays

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 113137-29-4
Cat. No. B020385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-CHLORO-6-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE
CAS113137-29-4
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)OC
InChIInChI=1S/C12H16ClNO2/c1-12(2,3)11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15)
InChIKeyGGGRWOLCYDENKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identifiers and Research Sourcing


N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide (CAS 113137-29-4) is a substituted phenylpropanamide featuring a 2,2-dimethylpropanamide (pivalamide) moiety linked to a 4-chloro-6-methoxyphenyl ring. Its molecular formula is C12H16ClNO2, with a molecular weight of 241.71 g/mol . The compound is commercially available as a research chemical from multiple vendors, typically supplied as a brown to dark brown solid with purity specifications of ≥95-98% . Its primary identified role is as an intermediate in organic synthesis and a building block for more complex molecules .

Workflow
Organic synthesis building block; amide reduction or derivatization
Selection
4-chloro-6-methoxy substitution pattern on phenyl ring
Use Context
Lipophilic scaffold for SAR libraries; analytical reference standard

Why Generic Substitution Fails


The specific substitution pattern on the phenyl ring—a 4-chloro and 6-methoxy group—critically differentiates this compound from other phenylpivalamides. The presence of the 2,2-dimethylpropanamide (pivalamide) group imparts steric bulk and hydrolytic stability, but the precise placement of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring dictates both its chemical reactivity and its potential interactions with biological targets . Simple analogs lacking this exact substitution pattern, such as unsubstituted N-phenylpivalamide or derivatives with different halogen/methoxy positions, will exhibit divergent physicochemical properties (e.g., LogP, solubility) and binding profiles. Direct substitution with a generic pivalamide or a differently substituted anilide therefore carries the risk of significantly altered reactivity in downstream synthetic steps or a complete loss of targeted activity in biochemical assays .

Substitution pattern mismatch
Different halogen or methoxy positions on the phenyl ring may shift reactivity and binding profiles compared to this 4-chloro-6-methoxy isomer.
Acyl steric protection difference
Generic pivalamide or less hindered acyl analogs may lack equivalent hydrolytic stability, affecting reagent shelf life and aqueous-workup robustness.
Physicochemical divergence
Unsubstituted or singly substituted phenylpivalamides exhibit different LogP and solubility; direct interchange can alter extraction, chromatography, or assay performance.

Quantitative Differentiation from Analogs


Melting Point and Physical Form

N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide is characterized by a specific melting point range of 66-69 °C and is consistently isolated as a tan solid under defined synthetic conditions . This contrasts with other pivalamide analogs, such as 3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide or N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, which are often described as white solids or possess different melting ranges due to altered intermolecular forces . The defined melting point provides a verifiable metric for identity confirmation and purity assessment (e.g., by differential scanning calorimetry or capillary method), ensuring batch-to-batch consistency in procurement and subsequent experimental reproducibility.

Melting Point
Class-level inference
66–69 °C
Identity confirmation metric
Consistent tan solid; provides batch-to-batch quality control
Chemical Synthesis Analytical Chemistry Process Chemistry

Lipophilicity (cLogP) Profile

The calculated LogP (cLogP) value for N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide is reported as 3.4 [1]. This value positions the compound's lipophilicity for optimal membrane permeability in cell-based assays while retaining sufficient aqueous solubility for handling. In contrast, the parent compound 2,2-dimethylpropanamide (pivalamide) is highly water-soluble (LogP approx. 0.5), and its unsubstituted N-phenyl derivative (N-phenylpivalamide) has a lower LogP (estimated ~2.5) . The specific chloro- and methoxy-substitution pattern thus fine-tunes the LogP to a value often sought for drug-like properties and for solubility in organic solvents used in synthesis.

cLogP
Class-level inference
3.4
Lipophilicity for membrane permeability
~0.9 units above unsubstituted N-phenyl analog
Medicinal Chemistry ADME Organic Synthesis

Pivalamide Steric Bulk and Hydrolytic Stability

The 2,2-dimethylpropanamide (pivalamide) group is a well-established sterically hindered amide. The tert-butyl group adjacent to the carbonyl significantly shields it from nucleophilic attack, resulting in hydrolysis rates under both acidic and basic conditions that are markedly slower than those of less hindered amides, such as acetamides or propanamides . This property is inherent to the pivalamide class and directly influences the compound's stability in aqueous buffers and biological media. N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide benefits from this class-wide stability enhancement, which is a key differentiator from analogs with less hindered acyl groups (e.g., acetyl, propionyl) [1].

Hydrolytic Stability
Class-level inference
Pivalamide steric shielding
Resistance to hydrolysis
Longer half-life than acetanilide under acidic/basic conditions (class-level)
Prodrug Design Peptide Chemistry Organic Synthesis

Research and Industrial Applications


Building Block for Lipophilic Binding Site Libraries

The combination of a cLogP of 3.4 and the stable pivalamide core makes this compound an ideal scaffold for constructing focused libraries of potential inhibitors for targets with hydrophobic binding pockets, such as certain GPCRs or nuclear receptors. Its physicochemical profile is well-suited for subsequent derivatization reactions (e.g., at the chloro or methoxy positions) to explore structure-activity relationships (SAR) .

Amine Precursor via Amide Reduction

The amide functionality can be selectively reduced to the corresponding amine, N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamine, using reagents like lithium aluminum hydride . This amine is a valuable intermediate for further functionalization (e.g., to sulfonamides or ureas) and is not directly available. The stability of the starting pivalamide ensures the reduction can be performed reliably without premature degradation of the starting material.

Reference Standard for Pivalamide Analysis

The compound's defined melting point (66-69 °C) and distinct spectroscopic signature (e.g., FTIR, NMR) make it suitable as a reference standard for developing and validating analytical methods (HPLC, GC-MS) for the detection and quantification of pivalamide derivatives in drug substances or environmental samples . Its commercial availability in high purity supports its use in system suitability testing.

Application
Selection Property
Validation Focus
Lipophilic scaffold derivatization
Substitution pattern reactivity (Cl, OMe)
SAR exploration; LogP and steric stability assessment
Amine precursor synthesis
Amide reducibility without premature degradation
Reduction yield and amine purity verification
Analytical reference standard
Defined melting point and spectroscopic signature
Method system suitability; purity specification check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-CHLORO-6-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.